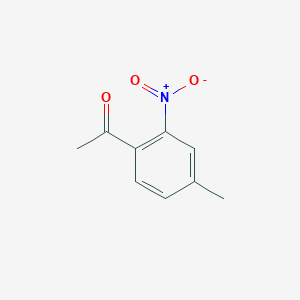

1-(4-Methyl-2-nitrophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-8(7(2)11)9(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVDTZDVDGTUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297606 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155694-84-1 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview and Research Significance

Position within Acetophenone (B1666503) Chemistry and Nitroaromatic Compounds

1-(4-Methyl-2-nitrophenyl)ethanone is a derivative of acetophenone, the simplest aromatic ketone. Acetophenones are characterized by an acetyl group attached to a phenyl ring and are fundamental building blocks in organic chemistry. mdpi.com The ketone functional group in these compounds is a site of rich reactivity, participating in a wide array of chemical transformations.

Simultaneously, this compound belongs to the class of nitroaromatic compounds, which are organic molecules containing one or more nitro groups (—NO₂) bonded to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the reactivity of the aromatic ring and any adjacent functional groups. This electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.

The dual functionality of this compound—the reactive ketone group and the influential nitro group—positions it as a versatile synthetic intermediate. The strategic placement of the methyl and nitro groups on the phenyl ring further dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 97% |

This data is compiled from publicly available chemical supplier information. researchgate.net

Historical Context of Research on Substituted Ethanones

The study of substituted ethanones is deeply rooted in the development of fundamental organic reactions. A pivotal moment in this history was the discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. numberanalytics.comresearchgate.net This reaction, particularly the acylation variant, provided a reliable method for attaching an acetyl group to an aromatic ring, opening the door to the synthesis of a vast number of substituted acetophenones. rsc.orgnih.gov

Initially, research focused on the synthesis and basic reactivity of these compounds. Over time, as the understanding of reaction mechanisms deepened, scientists began to explore the synthesis of more complex and functionally diverse substituted ethanones. The introduction of substituents like nitro and methyl groups allowed for the fine-tuning of the electronic and steric properties of these molecules, expanding their synthetic utility.

The synthesis of 4'-methylacetophenone (B140295), a related compound, can be achieved through the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride or acetic anhydride. elsevierpure.comresearchgate.netresearchgate.netbldpharm.com The nitration of such substituted acetophenones is a common method to introduce a nitro group, leading to compounds like this compound. The study of the selective reduction of the nitro group in such molecules has been a significant area of research, as the resulting aminoacetophenones are key precursors for many pharmaceuticals and other functional materials. rsc.orgrsc.org

Current Research Gaps and Future Directions for this compound

While this compound is a known compound, its full potential as a synthetic building block is still being explored. Current research involving similar nitroaromatic ketones points towards several promising avenues and existing challenges.

Current Research and Applications:

A significant area of application for ortho-nitroacetophenones is in the synthesis of quinolines and other N-heterocycles. The Friedländer synthesis, for instance, can utilize o-aminoacetophenones (obtained from the reduction of o-nitroacetophenones) to produce quinolines. google.com Modified procedures that involve the in-situ reduction of the nitro group are being developed to improve efficiency. rsc.org The reduction of the nitro group to an amine is a critical step, and achieving chemoselectivity—reducing the nitro group without affecting the ketone—is a key focus. nih.gov Recent studies have explored various catalytic systems, including those based on iron and ruthenium, to achieve this selective transformation. rsc.orgnih.gov

Research Gaps:

Despite progress, several research gaps remain:

Greener Synthetic Routes: Many traditional methods for the synthesis and transformation of nitroaromatic compounds involve harsh reagents and produce significant waste. There is a need for the development of more environmentally benign and sustainable synthetic protocols. tandfonline.com

Catalyst Development: While catalytic methods for selective reduction are improving, there is still a demand for more efficient, robust, and cost-effective catalysts. The development of catalysts based on earth-abundant metals is a particularly active area of research. nih.gov

Functional Group Tolerance: Expanding the scope of reactions involving nitroacetophenones to tolerate a wider variety of other functional groups is an ongoing challenge. This would enhance their utility in the synthesis of complex molecules.

Future Directions:

The future of research on this compound and related compounds is likely to focus on several key areas:

Novel Heterocyclic Scaffolds: This compound will continue to be a valuable precursor for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. numberanalytics.com The development of new synthetic methodologies will be crucial for accessing a greater diversity of these structures. numberanalytics.com

Medicinal Chemistry: The reduction product, 2-amino-4-methylacetophenone, can serve as a starting material for the synthesis of biologically active molecules. Further exploration of the derivatives of this compound as potential pharmaceutical agents is a promising avenue. For instance, chalcone-based 4-nitroacetophenone derivatives have been investigated as potential anticancer agents.

Advanced Materials: The unique electronic properties of nitroaromatic compounds make them interesting candidates for the development of new materials with specific optical or electronic properties.

Table 2: Key Reactions Involving Substituted Nitroacetophenones

| Reaction Type | Description | Significance |

|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminoacetophenone with a compound containing a reactive methylene (B1212753) group to form a quinoline (B57606). | A fundamental method for the synthesis of the quinoline scaffold, a common motif in pharmaceuticals. google.com |

| Selective Nitro Reduction | Reduction of the nitro group to an amine while leaving the ketone group intact. | Crucial for preparing key intermediates like 2-amino-4-methylacetophenone for further synthesis. rsc.orgrsc.org |

| Condensation Reactions | The ketone carbonyl group can react with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. | Allows for the elaboration of the side chain and the construction of more complex molecular architectures. |

Synthetic Methodologies for 1 4 Methyl 2 Nitrophenyl Ethanone and Its Derivatives

Direct Synthesis Routes

Direct synthesis methods aim to introduce the necessary functional groups—acetyl and nitro groups—onto the 4-methylphenyl (p-tolyl) scaffold in a minimal number of steps.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. wikipedia.orgnih.gov In the context of synthesizing 1-(4-methyl-2-nitrophenyl)ethanone, this reaction can be theoretically applied to 1-methyl-3-nitrobenzene. The acetyl group would be directed to the position ortho to the methyl group and meta to the nitro group.

However, a significant challenge in this direct approach is the deactivating nature of the nitro group, which makes the aromatic ring less susceptible to electrophilic attack. youtube.comyoutube.com Friedel-Crafts reactions are generally less effective on strongly deactivated rings. youtube.com Therefore, harsh reaction conditions and strong Lewis acid catalysts, such as aluminum chloride (AlCl₃), would be necessary, potentially leading to lower yields and the formation of undesired byproducts. wikipedia.org

| Catalyst | Acylating Agent | Aromatic Substrate | Potential Product | Reference |

| AlCl₃ | Acetyl chloride | 1-Methyl-3-nitrobenzene | This compound | wikipedia.org |

| AlCl₃ | Acetic anhydride | 1-Methyl-3-nitrobenzene | This compound | wikipedia.org |

This table represents a theoretical application of the Friedel-Crafts acylation for the direct synthesis of this compound.

Nitration Reactions for Aryl Acetophenone (B1666503) Derivatives

A more common and generally more efficient direct route involves the nitration of a pre-existing aryl acetophenone. Specifically, the nitration of 4'-methylacetophenone (B140295) is a key method for synthesizing nitro-substituted derivatives. automate.video When 4'-methylacetophenone is treated with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the electrophilic nitronium ion (NO₂⁺) is generated. automate.videoyoutube.com

The directing effects of the substituents on the aromatic ring play a crucial role in determining the regioselectivity of the nitration. The methyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. youtube.comautomate.video In the case of 4'-methylacetophenone, the powerful activating effect of the methyl group directs the incoming nitro group primarily to the ortho position (position 2), leading to the desired product, this compound. A smaller amount of the other isomer, 1-(4-methyl-3-nitrophenyl)ethanone, is also typically formed.

Reaction Conditions for Nitration of 4'-Methylacetophenone:

| Reagents | Temperature | Key Outcome | Reference |

| Conc. HNO₃, Conc. H₂SO₄ | Low temperature (e.g., 0°C) | Formation of this compound as the major product. | automate.videoorgsyn.org |

Other Electrophilic Aromatic Substitution Strategies

While Friedel-Crafts acylation and nitration are the most prominent, other electrophilic aromatic substitution (EAS) strategies can be envisioned. youtube.com However, the direct introduction of both the acetyl and nitro groups in a single step is not a standard or practical approach. The step-wise addition, as detailed in the nitration of 4'-methylacetophenone, is the more controlled and higher-yielding strategy. The principles of EAS dictate that the order of substituent introduction is critical to achieving the desired isomer. youtube.comyoutube.com

Multistep Synthesis from Precursors

Multistep syntheses offer greater control over the final product's structure by systematically building the molecule from simpler, readily available starting materials.

Derivatization of Methyl-Substituted Phenyl Rings

This approach begins with a simple methyl-substituted benzene (B151609) derivative, such as toluene (B28343) (methylbenzene). The synthesis would proceed by first introducing one of the required functional groups, followed by the second.

One possible sequence involves the Friedel-Crafts acylation of toluene to produce 4'-methylacetophenone. sigmaaldrich.com This reaction is highly efficient and regioselective, yielding the para-isomer as the major product due to the ortho-, para-directing nature of the methyl group and steric hindrance at the ortho position. Subsequently, the nitration of the resulting 4'-methylacetophenone, as described in section 2.1.2, would yield this compound.

Another theoretical pathway could involve the nitration of toluene first. This would produce a mixture of ortho- and para-nitrotoluene. The separation of these isomers can be challenging. If para-nitrotoluene is isolated, a subsequent Friedel-Crafts acylation could be attempted. However, as mentioned earlier, the deactivating nitro group would make this second step difficult. youtube.com

Introduction of Nitro Groups at Specific Positions

The selective introduction of a nitro group at a specific position on an already substituted benzene ring is a cornerstone of aromatic chemistry. The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. nih.gov

In the synthesis of this compound from 4'-methylacetophenone, the directing effects of the methyl and acetyl groups are synergistic in guiding the nitro group to the 2-position. The activating, ortho-directing methyl group and the deactivating, meta-directing acetyl group both favor substitution at the positions ortho to the methyl group and meta to the acetyl group, one of which is the desired 2-position.

The control of reaction conditions, particularly temperature, is vital in nitration reactions to minimize the formation of dinitro and other over-nitrated byproducts. orgsyn.org Careful addition of the nitrating agent at low temperatures helps to ensure mono-nitration and improve the yield of the target compound. orgsyn.orgyoutube.com

Formation of the Ethanone (B97240) Moiety

Nitration of p-Xylene: The synthesis begins with the commercially available hydrocarbon p-xylene. Nitration using a standard mixed-acid (sulfuric acid and nitric acid) procedure yields the intermediate 2-nitro-p-xylene. This reaction establishes the required 1,2,4-substitution pattern of the methyl and nitro groups.

Selective Oxidation to a Carboxylic Acid: The crucial next step involves the selective oxidation of one of the two methyl groups on 2-nitro-p-xylene to form 4-methyl-2-nitrobenzoic acid. The strong electron-withdrawing nature of the nitro group deactivates the adjacent methyl group (at the 1-position), making the methyl group at the 4-position more susceptible to oxidation. A patented method describes the successful selective oxidation using dilute nitric acid as the oxidant in the presence of a free-radical initiator and a phase-transfer catalyst, achieving high yields. google.com

Conversion of Carboxylic Acid to Ethanone: The final stage involves the conversion of the carboxyl group of 4-methyl-2-nitrobenzoic acid into the target acetyl group. This is a two-step process:

First, the carboxylic acid is activated by converting it into a more reactive derivative, typically an acyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Second, the resulting 4-methyl-2-nitrobenzoyl chloride is reacted with a suitable methylating organometallic reagent. While classic methods might use reagents like dimethylcadmium, modern and less toxic approaches often employ organocuprates (e.g., lithium dimethylcuprate) or palladium-catalyzed cross-coupling reactions to install the methyl group and form the ketone.

This multi-step sequence provides a reliable and controlled pathway for the formation of the ethanone moiety on the pre-functionalized aromatic ring, leading to the desired product, this compound.

Optimization of Reaction Conditions and Yields

The selective oxidation of 2-nitro-p-xylene to 4-methyl-2-nitrobenzoic acid is a challenging transformation that requires fine-tuning of several parameters. Research has shown that factors such as the choice of oxidant, catalyst system, and reaction temperature significantly impact the yield and selectivity. A Chinese patent details a method using dilute nitric acid, which is environmentally preferable to heavy metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com The yield can be significantly enhanced by the addition of phase-transfer catalysts and free-radical initiators. google.com

The table below illustrates a hypothetical optimization study for this selective oxidation step, based on the parameters described in the literature. google.com

Table 1: Optimization of the Selective Oxidation of 2-Nitro-p-xylene

| Entry | Oxidant Conc. | Initiator | Phase-Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 20% HNO₃ | None | None | 100 | 12 | 35 |

| 2 | 40% HNO₃ | None | None | 120 | 12 | 55 |

| 3 | 40% HNO₃ | AIBN | None | 120 | 8 | 68 |

| 4 | 40% HNO₃ | AIBN | TBAB | 120 | 8 | 81 |

| 5 | 40% HNO₃ | BPO | TBAB | 120 | 8 | 79 |

| 6 | 30% HNO₃ | AIBN | TBAB | 110 | 10 | 83.5 |

AIBN: Azobisisobutyronitrile; BPO: Benzoyl peroxide; TBAB: Tetrabutylammonium bromide. Data is representative and compiled for illustrative purposes based on findings in related literature.

Similarly, the conversion of 4-methyl-2-nitrobenzoic acid to the corresponding acetophenone derivative requires optimization. The choice of coupling partners in the final carbon-carbon bond-forming step is critical. The conditions must be carefully controlled to ensure complete reaction without promoting side reactions involving the sensitive nitro group. Key variables for optimization include the type of organometallic reagent, the solvent, the reaction temperature, and the duration of the reaction.

The following table demonstrates a representative optimization for the coupling of 4-methyl-2-nitrobenzoyl chloride with a methylating agent.

Table 2: Optimization of Ethanone Formation from 4-Methyl-2-nitrobenzoyl Chloride

| Entry | Methylating Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | (CH₃)₂Cd | None | Benzene | 25 | 4 | 65 |

| 2 | CH₃MgBr | None | THF | 0 | 2 | 40 (low selectivity) |

| 3 | (CH₃)₂CuLi | None | THF | -78 to 0 | 3 | 85 |

| 4 | (CH₃)₂CuLi | None | Diethyl Ether | -78 to 0 | 3 | 88 |

| 5 | CH₃B(OH)₂ | Pd(PPh₃)₄ / Base | Toluene | 90 | 6 | 92 |

| 6 | (CH₃)₄Sn | Pd(PPh₃)₄ | Toluene | 110 | 5 | 94 |

Data is representative and compiled for illustrative purposes.

Spectroscopic and Crystallographic Characterization of 1 4 Methyl 2 Nitrophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(4-Methyl-2-nitrophenyl)ethanone provides information on the chemical environment and connectivity of the hydrogen atoms. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro and acetyl groups. The methyl group attached to the aromatic ring would likely appear as a singlet around 2.4-2.6 ppm, while the acetyl methyl protons would also be a singlet, typically in the range of 2.5-2.7 ppm. The specific chemical shifts and coupling constants would be influenced by the substitution pattern on the benzene (B151609) ring.

Based on data for a structurally similar compound, the following table summarizes the expected proton NMR data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 195-205 ppm. The aromatic carbons will appear between 120 and 150 ppm, with their exact shifts depending on the electronic effects of the substituents. The carbon of the methyl group attached to the ring and the acetyl methyl carbon will appear in the upfield region, typically between 20 and 30 ppm.

A summary of the anticipated ¹³C NMR data is presented in the table below, based on analogous compounds.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Two-Dimensional NMR Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl group (C=O) of the ketone, typically in the region of 1680-1700 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-H bending vibrations would be observed in the fingerprint region (below 1500 cm⁻¹). The C-C stretching vibrations of the aromatic ring would also be present in the 1400-1600 cm⁻¹ region.

The following table summarizes the expected IR absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | Data not available |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₉NO₃, 179.17 g/mol ). Common fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO, m/z 43) to give a fragment at m/z 136, and the loss of the nitro group (NO₂, m/z 46) to give a fragment at m/z 133. The fragmentation pattern can provide valuable confirmation of the compound's structure.

A summary of the expected major mass spectral fragments is provided below.

| m/z | Relative Intensity | Assignment |

| Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be expected to show absorption bands corresponding to the π → π* and n → π* transitions of the conjugated system, which includes the benzene ring, the nitro group, and the carbonyl group. The presence of the nitro and acetyl groups, both of which are chromophores, would influence the absorption maxima (λmax). Typically, aromatic ketones show a strong absorption band around 240-280 nm (π → π* transition) and a weaker band around 300-330 nm (n → π* transition). The nitro group's conjugation with the ring would likely cause a bathochromic (red) shift in these absorptions.

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Molecular Geometry and Conformation

The molecular geometry of this compound is primarily defined by its substituted benzene ring. The central phenyl ring is expected to be nearly planar, with the acetyl, nitro, and methyl substituents attached.

Aromatic Ring: The carbon-carbon bonds within the benzene ring are expected to have lengths intermediate between a typical single (≈1.54 Å) and double (≈1.33 pm) bond, with an average length of approximately 1.38 to 1.41 Å. nih.govsydney.edu.au The internal bond angles of the hexagonal ring will be close to the ideal 120° for sp² hybridized carbons.

Substituent Conformation: The acetyl group (–COCH₃) and the nitro group (–NO₂) are both conjugated with the aromatic ring. Due to steric hindrance between the ortho-positioned acetyl and nitro groups, it is anticipated that these groups will be twisted out of the plane of the benzene ring to minimize repulsive interactions. This twisting would interrupt perfect orbital overlap with the aromatic π-system. The crystal structure of p-nitroacetophenone shows that the functional groups are slightly twisted relative to the benzene ring. iucr.org

A table of expected bond lengths, based on typical values for similar chemical environments, is provided below. uzh.ch

| Bond | Expected Length (Å) |

| C-C (aromatic) | 1.38 - 1.41 |

| C-C (acetyl) | 1.48 - 1.51 |

| C=O (ketone) | 1.22 |

| C-N (nitroaromatic) | 1.46 - 1.49 |

| N-O (nitro) | 1.21 - 1.22 |

| C-H (methyl) | 1.09 |

| C-H (aromatic) | 1.08 |

Table 1: Predicted bond lengths in this compound based on standard values.

Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would arrange themselves to maximize attractive intermolecular forces, forming a stable crystal lattice.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O hydrogen bonds. The oxygen atoms of the nitro and acetyl groups are potent hydrogen bond acceptors. It is plausible that hydrogen atoms from the methyl group or the aromatic ring of one molecule could form weak hydrogen bonds with the oxygen atoms of a neighboring molecule.

Polymorphism and Solid-State Structures

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point and solubility. While many organic molecules exhibit polymorphism, there are no specific polymorphs of this compound that have been reported. The determination and characterization of any potential polymorphs would require extensive crystallographic screening under various crystallization conditions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by weight percent) of a sample. For a pure sample of this compound, the experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer should closely match the theoretical values calculated from its molecular formula, C₉H₉NO₃. This comparison serves as a crucial check of purity.

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 108.099 | 60.33% |

| Hydrogen | H | 1.008 | 9.072 | 5.07% |

| Nitrogen | N | 14.007 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 47.997 | 26.79% |

| Total | 179.175 | 100.00% |

Table 2: Theoretical elemental composition of this compound.

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and highly effective chromatographic technique for monitoring the progress of a chemical reaction. researchgate.net It allows for the qualitative assessment of a reaction mixture by separating its components based on their differential affinity for the stationary phase and the mobile phase. utoronto.ca

In the synthesis of this compound, which is typically formed via the nitration of 4-methylacetophenone, TLC is an invaluable tool. The reaction progress can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material (4-methylacetophenone) and analyzing the resulting chromatogram.

Principle: The stationary phase is typically a polar adsorbent like silica (B1680970) gel. The mobile phase (eluent) is a less polar solvent system, for example, a mixture of hexanes and ethyl acetate. researchgate.net The more polar a compound, the more strongly it adsorbs to the silica gel and the less it travels up the plate, resulting in a lower Retention Factor (Rf) value. ualberta.ca

Monitoring: As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and grow stronger. The product, this compound, is more polar than the starting material due to the addition of the nitro group. Therefore, the product will have a lower Rf value than the starting material. Isomeric byproducts, such as 1-(4-methyl-3-nitrophenyl)ethanone, would also have distinct Rf values, allowing for an assessment of the reaction's selectivity. The reaction is considered complete when the spot for the starting material is no longer visible.

| Compound | Polarity | Expected Rf Value |

| 4-Methylacetophenone (Start) | Least Polar | High |

| This compound | More Polar | Low |

| Isomeric Byproducts | Polar | Low to Intermediate |

Table 3: Expected relative Rf values for compounds in the synthesis of this compound on a silica gel TLC plate.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methyl 2 Nitrophenyl Ethanone

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful functional group that significantly influences the molecule's electronic properties and participates in characteristic reactions.

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important transformations for aryl nitro compounds, providing a gateway to a wide range of other derivatives, such as quinolines. iipseries.orgresearchgate.net This conversion can be achieved through various methods, with catalytic hydrogenation and the use of dissolving metals in acid being the most common. masterorganicchemistry.comscispace.com

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.com Catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent such as ethanol (B145695) or ethyl acetate under pressure.

Metal-Acid Reduction : A classic and widely used method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com For instance, the reaction with tin and concentrated HCl is a standard laboratory procedure for the reduction of aromatic nitro compounds. scispace.com

The resulting product, 1-(2-amino-4-methylphenyl)ethanone, is a valuable intermediate in the synthesis of heterocyclic compounds. For example, it can undergo intramolecular condensation reactions, such as the Friedländer synthesis, to form substituted quinolines. iipseries.org

| Method | Reagents | Typical Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Solvent (e.g., Ethanol), Pressure |

| Metal in Acidic Media | Fe, Sn, or Zn with HCl | Refluxing in acidic solution |

| Transfer Hydrogenation | Hydrazine (B178648) (H₂N-NH₂) with Pd/C | Room temperature |

| Sodium Borohydride (B1222165) System | NaBH₄ with a catalyst (e.g., 10% Pd/C) | Aqueous or alcoholic solution |

The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, a property that arises from both induction and resonance effects. nih.gov This strong electron-withdrawing nature has profound implications for the reactivity of the entire molecule.

Increased Electrophilicity of the Carbonyl Carbon : The nitro group, particularly at the ortho position, withdraws electron density from the aromatic ring. This effect is transmitted to the acetyl group, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the carbonyl carbon more susceptible to attack by nucleophiles. libretexts.org

Activation for Nucleophilic Aromatic Substitution : While not a reaction of the nitro group itself, its presence makes the aromatic ring highly electron-deficient. This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, although the outline does not specify this reaction type.

Stabilization of Intermediates : In reactions involving the ethanone (B97240) moiety, such as condensation reactions that proceed via an enolate intermediate, the electron-withdrawing nitro group can influence the stability of charged intermediates. researchgate.net

Reactivity of the Ethanone Moiety

The ethanone group (-C(O)CH₃) is a versatile functional group characterized by an electrophilic carbonyl carbon and acidic α-hydrogens on the methyl group.

The presence of α-hydrogens on the methyl group of the ethanone moiety allows 1-(4-Methyl-2-nitrophenyl)ethanone to act as a nucleophile (in its enolate form) in condensation reactions. A prime example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.orgbyjus.com

In this reaction, the ketone reacts with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) in the presence of a base, typically sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgnih.gov The base removes an α-hydrogen from the methyl group to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct yields a chalcone (B49325), or an α,β-unsaturated ketone. acs.org The reaction of this compound with a substituted benzaldehyde would yield a dinitro-substituted chalcone, which are compounds of significant research interest. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde) | Aqueous or Ethanolic NaOH/KOH | Chalcone (α,β-Unsaturated Ketone) |

The methyl ketone structure of the ethanone moiety makes it susceptible to oxidation via the haloform reaction. wikipedia.orgleah4sci.com This reaction occurs when a methyl ketone is treated with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base like sodium hydroxide. byjus.comlibretexts.org

The mechanism involves the following key steps:

Enolate Formation : The hydroxide ion removes an acidic α-hydrogen from the methyl group. byjus.com

Halogenation : The resulting enolate attacks the diatomic halogen, leading to the substitution of a hydrogen with a halogen. This step repeats twice more until the methyl group is tri-halogenated. masterorganicchemistry.com

Nucleophilic Attack : A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Cleavage : The carbonyl double bond reforms, and the trihalomethyl anion (-CX₃), a good leaving group stabilized by the electron-withdrawing halogens, is expelled. masterorganicchemistry.com

Proton Transfer : An acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to produce the corresponding haloform (chloroform, bromoform, or iodoform) and a carboxylate salt. wikipedia.orgbyjus.com

This reaction would convert this compound into sodium 4-methyl-2-nitrobenzoate.

The carbonyl carbon of the acetyl group is sp² hybridized, planar, and highly electrophilic due to the polarity of the carbon-oxygen double bond and the electron-withdrawing effect of the ortho-nitro group. libretexts.org This makes it a prime target for attack by a wide range of nucleophiles. libretexts.org

This nucleophilic attack is the initial step in a nucleophilic acyl substitution or addition mechanism. libretexts.orgyoutube.com The process begins with the nucleophile attacking the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom to form a tetrahedral alkoxide intermediate. youtube.com From this intermediate, the reaction can proceed in two main ways:

If the tetrahedral intermediate is protonated (typically after an acidic workup), the reaction is a nucleophilic addition , as seen in the formation of alcohols from the reduction of ketones with reagents like sodium borohydride.

The increased electrophilicity of the acetyl carbon in this compound, due to the ortho-nitro group, facilitates this initial nucleophilic attack, making the ethanone moiety more reactive than in acetophenones lacking such a strong electron-withdrawing group. libretexts.orgresearchgate.net

Aromatic Substitution Reactions

The aromatic ring of this compound is substituted with three distinct groups that influence its reactivity towards substitution reactions: an acetyl group, a nitro group, and a methyl group. These substituents exert competing electronic effects, making the regioselectivity of further substitutions a subject of detailed analysis.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the substituents already present on the ring. In this compound, the substituents present a classic case of competing directing effects.

Activating and Deactivating Effects : The methyl group (-CH₃) is a weakly activating group, donating electron density to the ring through inductive effects and hyperconjugation, thus making the ring more nucleophilic and more reactive than benzene (B151609). chemguide.co.uk Conversely, the acetyl group (-COCH₃) and the nitro group (-NO₂) are strong deactivating groups. masterorganicchemistry.com They withdraw electron density from the ring through both inductive and resonance effects, making the ring significantly less nucleophilic and less reactive towards electrophiles. The presence of two strong deactivating groups generally means that harsh reaction conditions are required to achieve further electrophilic substitution.

Directing Effects : Substituents also direct incoming electrophiles to specific positions on the ring.

The methyl group at C-4 is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C-3 and C-5) and para (C-6, relative to the nitro group's position) to itself.

The nitro group at C-2 is a meta-director, directing incoming electrophiles to the C-4 and C-6 positions.

The acetyl group at C-1 is also a meta-director, directing incoming electrophiles to the C-3 and C-5 positions.

The potential sites for electrophilic attack are therefore positions C-3, C-5, and C-6. The directing effects of the existing substituents can be summarized as follows:

| Position | Directed by -CH₃ (at C4) | Directed by -NO₂ (at C2) | Directed by -COCH₃ (at C1) | Overall Influence |

| C-3 | Ortho (Activating) | - | Meta (Deactivating) | Reinforced |

| C-5 | Ortho (Activating) | - | Meta (Deactivating) | Reinforced |

| C-6 | Para (relative to -NO₂) | Meta (Deactivating) | - | Reinforced |

Given these competing influences, the substitution pattern is not easily predicted without experimental data. However, activating groups generally have a stronger directing effect than deactivating groups. The methyl group strongly favors substitution at its ortho positions (C-3 and C-5). The acetyl group also directs to these same positions. Therefore, substitution at the C-3 and C-5 positions is electronically favored by two of the three substituents. For instance, the nitration of acetophenone (B1666503), which has only one deactivating group, yields primarily the meta-substituted product, m-nitroacetophenone. chegg.com In the case of this compound, the directing power of the activating methyl group would likely lead to substitution at the C-3 or C-5 position.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring and the displacement of a leaving group. youtube.com The SₙAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.gov

For an SₙAr reaction to occur, two main conditions must be met:

The aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -COR.

A good leaving group, typically a halide (F, Cl, Br, I), must be present on the ring. youtube.com

The electron-withdrawing groups are most effective when positioned ortho or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com

The parent compound, this compound, does not possess a suitable leaving group and therefore does not readily undergo SₙAr reactions. However, a halogenated derivative, such as a chloro-substituted analogue, would be highly susceptible to this type of reaction. For example, in studies of related compounds like 4-chloro-2-nitrophenyl benzoates, the chlorine atom serves as the leaving group. The nitro group at the ortho position and the ester group at the para position effectively activate the ring for nucleophilic attack. Kinetic studies on such systems show that the reaction proceeds via the addition-elimination mechanism, and the rate is dependent on the nature of the nucleophile and the substituents on the aromatic ring. researchgate.net For a hypothetical compound like 1-(5-chloro-4-methyl-2-nitrophenyl)ethanone, the chlorine atom at C-5 would be meta to the nitro group and ortho to the methyl group, resulting in low reactivity. In contrast, a chlorine at C-1 or C-3 would be ortho or para to the activating nitro group, making it a viable substrate for SₙAr reactions. The reactivity of halide leaving groups in SₙAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ2 reactions. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. nih.gov

Cycloaddition Reactions and Heterocycle Formation

While direct cycloaddition reactions involving the aromatic ring of this compound are uncommon, the functional groups of the molecule serve as versatile handles for the synthesis of various heterocyclic systems. The ortho-nitroacetophenone moiety is a particularly valuable precursor for constructing fused heterocycles, often involving an initial reduction of the nitro group followed by an intramolecular cyclization.

Prominent among these transformations is the Friedländer synthesis , a widely used method for constructing quinoline (B57606) rings. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-keto-ester). By starting with an ortho-nitroaryl ketone like this compound, a one-pot domino reaction can be achieved. The process begins with the in situ reduction of the nitro group to an amine, typically using reagents like iron powder in acetic acid (Fe/AcOH). nih.gov The resulting 2-aminoaryl ketone then reacts with a suitable carbonyl partner through an aldol condensation, followed by cyclization and dehydration to form the quinoline ring system.

Similarly, ortho-nitroaryl compounds are precursors for indole synthesis . Several classical methods, such as the Reissert and Leimgruber–Batcho syntheses, utilize nitroarenes to build the indole scaffold. rsc.org Modern approaches often involve reductive cyclization strategies. For instance, palladium-catalyzed cross-coupling of o-nitrobenzyl cyanides with boronic acids, followed by reduction, can yield 2-substituted indoles. organic-chemistry.org Another pathway involves the reduction of the nitro group of a 2-nitrostyrene derivative, which can be formed from an ortho-nitroacetophenone via a Wittig-type reaction, followed by cyclization.

The following table summarizes representative conditions for heterocycle formation from ortho-nitroaryl ketone precursors.

| Starting Material (Analogue) | Reagent(s) | Product Type | Yield | Reference |

| 2-Nitrobenzaldehyde | Acetophenone, Fe/AcOH | Quinolines | High | nih.gov |

| 2-Nitrobenzaldehyde | Various ketones, Ni/N-SiC catalyst, H₂, LiOH | Hydroquinolines | 74-91% | |

| o-Nitrobenzyl cyanides | Aryl boronic acids, Pd catalyst, Fe | 2-Arylindoles | Good | organic-chemistry.org |

| 2-(2-Nitrophenyl)ethan-1-ol | Iron(II) phthalocyanine | Indole | - | researchgate.net |

Kinetic and Mechanistic Studies of Reactions Involving this compound

Detailed kinetic and mechanistic studies specifically on this compound are not widely available in the literature. However, the reactivity of this compound can be understood by examining studies on analogous structures, particularly other substituted nitroacetophenones. The key reactions involving this molecule are transformations of its functional groups, such as the reduction of the nitro group and reactions at the acetyl group.

Kinetics of Nitro Group Reduction : The reduction of the nitro group is a crucial step in many synthetic applications, such as the Friedländer quinoline synthesis. nih.gov The kinetics of nitroarene reduction are complex and depend heavily on the catalyst and reaction conditions. For example, the catalytic hydrogenation of 4-nitroacetophenone to 4-aminoacetophenone has been studied using ruthenium-based catalysts. These studies show that the reaction can follow first-order kinetics with respect to the nitro compound, with the rate being influenced by factors such as catalyst support and hydrogen pressure. researchgate.net The selective reduction of a nitro group in the presence of a ketone, as required for many heterocycle syntheses, can be achieved with reagents like tin(II) chloride or iron in acidic media. ambeed.comscispace.com The mechanism involves a series of electron and proton transfers, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Reactions at the Acetyl Group : The kinetics of reactions involving the acetyl group, such as enolization, have been studied for related compounds like m-nitroacetophenone. The enolization, which is the formation of an enol or enolate, is a key step for reactions at the α-carbon. Studies on the iodination of m-nitroacetophenone, which proceeds through the enol intermediate, show that the reaction follows pseudo-first-order kinetics. researchgate.net The rate of enolization can be catalyzed by acids or bases and is influenced by the solvent's dielectric constant and temperature. researchgate.net These findings suggest that the acetyl group in this compound would exhibit similar reactivity, allowing for α-functionalization under appropriate catalytic conditions.

Advanced Computational Chemistry and Molecular Modeling of 1 4 Methyl 2 Nitrophenyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 1-(4-Methyl-2-nitrophenyl)ethanone. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT allows for the calculation of various molecular attributes with a favorable balance of accuracy and computational expense. Typically, these studies employ well-established functionals, such as B3LYP, paired with appropriate basis sets like 6-311++G(d,p) to model the molecule's behavior. americanelements.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of a molecule's atoms. This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. For this compound, this would elucidate the precise spatial orientation of the methyl, nitro, and acetyl functional groups relative to the phenyl ring.

While specific peer-reviewed DFT studies on this compound are not prevalent, research on analogous compounds such as 2-acetyl-5-nitrobenzofurans demonstrates the power of this method. Such analyses provide critical data on the optimized geometry, which is essential for understanding the molecule's steric and electronic properties.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |

| C-N (nitro) | 1.47 | - | - |

| N-O (nitro) | 1.22 | 117 | 0 / 180 |

| C-C (acetyl) | 1.51 | - | - |

| C=O (acetyl) | 1.23 | 120 | - |

| C-H (methyl) | 1.09 | 109.5 | - |

Vibrational Frequency Analysis

Vibrational frequency analysis is a computational method that predicts a molecule's infrared (IR) and Raman spectra by calculating the frequencies of its normal vibrational modes. These theoretical spectra are invaluable for confirming the identity and structure of a synthesized compound when compared with experimental results.

For this compound, this analysis would identify the characteristic vibrational signatures of its key functional groups. For example, the stretching frequency of the carbonyl group (C=O) in the acetyl moiety is expected in the 1750–1680 cm⁻¹ range, while the aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹. americanelements.com DFT studies on related molecules have shown excellent correlation between calculated and experimental vibrational data. americanelements.com

| Vibrational Mode | Functional Group | Typical Calculated Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Nitro (NO₂) | 1550 - 1500 |

| Symmetric Stretching | Nitro (NO₂) | 1370 - 1320 |

| Stretching | Carbonyl (C=O) | 1700 - 1680 |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Stretching | Aliphatic C-H (methyl) | 2980 - 2870 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides profound insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy correlates with the molecule's capacity to donate electrons (nucleophilicity), whereas the LUMO energy relates to its electron-accepting ability (electrophilicity). The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In this compound, the electron-withdrawing nature of the nitro and acetyl groups is expected to lower the LUMO energy, enhancing its electrophilic character. The HOMO would likely be delocalized across the π-system of the aromatic ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Energy Gap | 4.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates regions of electron richness (negative potential), which are susceptible to electrophilic attack, and regions of electron deficiency (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP map would likely reveal significant negative potential around the oxygen atoms of both the nitro and acetyl groups, identifying them as primary sites for electrophilic interaction. In contrast, the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential. This visual representation of the molecule's electronic landscape is instrumental in predicting its intermolecular interactions and reactivity patterns.

Non-Linear Optical (NLO) Properties Prediction

Computational chemistry provides powerful methods for predicting the Non-Linear Optical (NLO) properties of molecules, which are of significant interest for applications in photonics and optoelectronics. Key NLO properties include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which describe the molecule's response to an external electric field.

Molecules exhibiting strong NLO responses often feature a donor-π-acceptor architecture. In this compound, the interplay between the weakly electron-donating methyl group and the electron-accepting nitro and acetyl groups, mediated by the aromatic π-system, could result in notable NLO characteristics. Computational studies on other organic compounds have demonstrated that such electronic push-pull systems can significantly enhance hyperpolarizability.

| Property | Predicted Value |

|---|---|

| Dipole Moment (μ) | ~4-6 Debye |

| Polarizability (α) | ~15-20 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~5-15 x 10⁻³⁰ esu |

In Silico ADME/Toxicity Prediction

The use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) of a chemical is a critical component of modern drug discovery and chemical safety assessment. These in silico methods utilize Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to forecast a compound's pharmacokinetic and toxicological profile based solely on its chemical structure.

For this compound, these predictive tools could offer preliminary insights into its viability as a therapeutic agent or highlight potential toxicological risks. For instance, predictions could estimate its oral bioavailability, its ability to cross the blood-brain barrier, its metabolic pathways, and its potential for adverse effects such as mutagenicity or hepatotoxicity. It is crucial to recognize that these are theoretical predictions that necessitate experimental verification for confirmation.

| Property | Predicted Outcome |

|---|---|

| Absorption | |

| Human Intestinal Absorption | Moderate to High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier Penetration | Low to Moderate |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP450 2D6 Substrate | Likely |

| Excretion | |

| Renal Organic Cation Transporter | Unlikely |

| Toxicity | |

| AMES Mutagenicity | Potential concern due to nitro group |

| Carcinogenicity | Possible |

| Hepatotoxicity | Possible |

Molecular Docking Studies with Biological Targets

Following an extensive review of available scientific literature, no specific molecular docking studies for the chemical compound “this compound” have been identified. While computational studies and molecular docking analyses are common for many pharmacologically relevant molecules, it appears that this particular compound has not been the subject of such published research to date.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In drug discovery, this method is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

The absence of such studies for this compound means that there is currently no data available on its potential biological targets, binding affinities, or specific molecular interactions within a protein's active site. Therefore, it is not possible to construct data tables detailing research findings in this area.

Future research initiatives may explore the computational and molecular modeling of this compound, which would provide valuable insights into its potential biological activities and therapeutic applications. Until such studies are conducted and published, this remains a gap in the scientific understanding of this compound.

Research Applications in Synthetic Organic Chemistry and Materials Science

Role as a Versatile Synthetic Intermediate.sigmaaldrich.comlab-chemicals.com

1-(4-Methyl-2-nitrophenyl)ethanone serves as a crucial starting material in multi-step synthetic pathways. sigmaaldrich.comlab-chemicals.com The presence of the nitro group and the ketone functionality provides two distinct reaction sites, enabling chemists to build molecular complexity in a controlled manner.

The core structure of this compound can be chemically modified to produce a diverse range of functionalized aromatic compounds. The nitro group can be reduced to an amine, which can then undergo a variety of reactions to introduce new functional groups. For instance, the reduction of the nitro group in the related compound 1-(4-nitrophenyl)ethanone is a key step in the synthesis of 4-aminoacetophenone. researchgate.net This transformation opens up pathways to a wide array of substituted anilines and other aromatic derivatives. Similarly, the ketone group can be manipulated through reactions such as reductions, oxidations, and condensations to further functionalize the aromatic ring. acs.org

A significant application of this compound and its derivatives is in the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and functional materials. researchgate.netfrontiersin.org

Triazoles: Derivatives of this compound can be used to synthesize 1,2,3-triazoles and 1,2,4-triazoles. For example, the reaction of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with hydroxylamine (B1172632) hydrochloride yields (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime. mdpi.com The synthesis of 1,2,4-triazoles can also be achieved from related nitro-aromatic precursors. chemicalbook.com

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of a 2-aminoarylketone with a compound containing a reactive methylene (B1212753) group. acs.org The reduction of the nitro group in this compound to an amine would provide a suitable precursor for this type of reaction, leading to the formation of substituted quinolines. researchgate.net For instance, 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) has been synthesized from the condensation of 2-aminoarylketones and active methylene compounds. researchgate.net

Isoxazoles: While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. The ketone functionality of this compound could potentially be a starting point for creating the necessary 1,3-dicarbonyl precursor.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. Bromination of the acetyl group in this compound would yield the corresponding α-haloketone, a key intermediate for thiazole synthesis. nih.gov One-pot multicomponent reactions have also been developed for the synthesis of fully substituted 1,3-thiazoles. acs.org

The following table summarizes the types of heterocycles that can be synthesized from precursors related to this compound and the general synthetic strategies involved.

| Heterocycle | General Synthetic Strategy | Key Precursor Derived from this compound |

| Triazoles | Cycloaddition reactions or condensation reactions. mdpi.comfrontiersin.org | Azide or hydrazine (B178648) derivatives. mdpi.comchemicalbook.com |

| Quinolines | Friedländer synthesis, Conrad-Limpach synthesis. researchgate.netnih.gov | 2-Aminoarylketone (via nitro group reduction). researchgate.net |

| Isoxazoles | Reaction of a 1,3-dicarbonyl compound with hydroxylamine. | 1,3-dicarbonyl compound. |

| Thiazoles | Hantzsch thiazole synthesis. nih.gov | α-haloketone (via bromination of the acetyl group). nih.gov |

The amino group, which can be readily formed by the reduction of the nitro group in this compound, is a key functional group in the synthesis of azo dyes. Diazotization of the amino group followed by coupling with a suitable aromatic compound, such as a phenol (B47542) or an aniline (B41778), leads to the formation of a highly colored azo compound. The specific substituents on the aromatic rings influence the color and properties of the resulting dye. For example, the related compound 1-(4-methylphenyl)ethanone can be used to form a (4-nitrophenyl)hydrazone, which is a type of azo compound. sigmaaldrich.com

Contributions to Advanced Organic Synthesis Methodologies

While specific research detailing the use of this compound in the development of new synthetic methodologies is not extensively available, its structure lends itself to exploration in various modern synthetic strategies. taylorfrancis.comsu.se The presence of both an electron-withdrawing nitro group and a ketone functionality makes it a suitable substrate for studying reaction mechanisms and developing novel catalytic systems. su.se For example, the reduction of the nitro group can be used to test the efficiency and selectivity of new catalytic reduction methods. acs.org Furthermore, the ketone can be a handle for asymmetric transformations, contributing to the field of stereoselective synthesis.

Potential in Material Science Applications (e.g., Polymers, Dyes).nih.gov

The derivatives of this compound hold potential for applications in materials science.

Polymers: The ability to introduce various functional groups onto the aromatic ring through the manipulation of the nitro and ketone groups allows for the synthesis of novel monomers. These monomers can then be polymerized to create polymers with specific properties, such as thermal stability, conductivity, or optical activity. For instance, molecularly imprinted polymers have been created using itaconic acid and ethylene (B1197577) glycol dimethacrylate with a template molecule. researchgate.net

Dyes: As mentioned previously, the synthesis of azo dyes from this compound is a direct application in materials science. The resulting dyes could find use in textiles, printing, and as pigments in various materials. The specific shade and fastness properties of the dye can be tailored by the choice of the coupling component. sigmaaldrich.com

The following table outlines the potential material science applications of derivatives of this compound.

| Application Area | Potential Role of this compound Derivatives | Desired Properties of Resulting Material |

| Polymers | Serve as monomers for polymerization. researchgate.net | Thermal stability, conductivity, optical activity. |

| Dyes | Precursors for azo dyes and pigments. sigmaaldrich.com | Specific color, lightfastness, chemical resistance. |

Biological and Pharmacological Profile of 1 4 Methyl 2 Nitrophenyl Ethanone and Its Analogs

Antimicrobial Activity Studies

The antimicrobial potential of compounds structurally related to 1-(4-Methyl-2-nitrophenyl)ethanone has been a subject of scientific inquiry. The introduction of various heterocyclic systems and functional groups to the core nitrophenyl structure has led to the development of analogs with notable activity against a spectrum of microbial pathogens.

Analogs of this compound, particularly those incorporating heterocyclic moieties, have demonstrated noteworthy antibacterial properties. For instance, a series of 2-aryl-3-aminothiazolidin-4-one derivatives featuring a 1,2,4-triazole (B32235) ring, with a 4-nitrophenyl substituent, has been synthesized and evaluated for its ability to inhibit bacterial biofilm formation. mdpi.com One of the most effective compounds in this series, a hybrid with a 4-nitrophenyl substituent on the triazole ring and a 4-fluorophenyl group on the thiazolidine (B150603) ring, showed a higher potential against S. aureus biofilm than the standard drug ciprofloxacin, with an IC50 of 12.5 µg/mL compared to ciprofloxacin's 25 µg/mL. mdpi.com

Thiophene derivatives containing a nitro group have also shown significant antibacterial activity. nih.gov A study on 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone revealed potent activity against pan-susceptible Staphylococcus aureus, with MIC50 and MIC90 values of 0.5 µg/mL and 1 µg/mL, respectively. nih.gov Furthermore, bis-1,2,4-triazole derivatives have been evaluated, with one compound featuring a 3,4-dichlorobenzyl group showing more potent activity against B. proteus (MIC: 0.5 μg/mL) than standard drugs like norfloxacin (B1679917) and chloramphenicol. nih.gov Structure-activity relationship (SAR) studies suggest that the presence of dihalobenzyl groups enhances both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

Table 1: Antibacterial Activity of Selected Analogs

| Compound Class | Test Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Thiazolidin-4-one-1,2,4-triazole hybrid | S. aureus (biofilm) | IC50: 12.5 µg/mL | mdpi.com |

| 5-Nitro-thiophene derivative | S. aureus (pan-susceptible) | MIC50: 0.5 µg/mL | nih.gov |

| bis-1,2,4-triazole derivative | B. proteus | MIC: 0.5 µg/mL | nih.gov |

The antifungal properties of analogs are also significant. Research into 1,2,4-triazole derivatives has shown that certain structural modifications can lead to potent antifungal agents. nih.gov For example, some sulfonamide-1,2,4-triazole derivatives exhibited MIC values ranging from 0.01–0.27 μmol/mL against several fungal strains, which was found to be 10–70 times more active than commercial agents like bifonazole (B1667052) and ketoconazole (B1673606) against fungi such as A. niger and Trichoderma viride. nih.gov

Additionally, novel 1-nitroacridine derivatives have been synthesized and evaluated for their antifungal capabilities. nih.gov One such derivative, IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide), demonstrated activity against fluconazole-resistant C. albicans strains with MIC values in the range of 16-64 μg/mL. nih.gov These compounds were also found to reduce the hyphal growth of C. albicans and exhibited antibiofilm activity. nih.gov The mechanism of action for some of these new derivatives appears to involve the targeting of yeast topoisomerase II. nih.gov

Table 2: Antifungal Activity of Selected Analogs

| Compound Class | Test Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonamide-1,2,4-triazole derivative | Various fungal strains | 0.01–0.27 μmol/mL | nih.gov |

| 1-Nitroacridine derivative (IE6) | Fluconazole-resistant C. albicans | 16-64 µg/mL | nih.gov |

Anticancer Activity Investigations

The quest for novel oncologic therapeutics has led to the investigation of nitrophenyl compounds and their analogs. These investigations have spanned from initial cytotoxicity screenings against various cancer cell lines to more in-depth studies on the mechanisms of cell death and in vivo efficacy.

A wide array of analogs has been synthesized and tested for their cytotoxic effects on human cancer cell lines. In one study, a series of morpholine-benzimidazole-oxadiazole derivatives were evaluated. acs.org Compound 5h from this series showed high cytotoxic activity against the HT-29 human colon cancer cell line with an IC50 of 3.103 ± 0.979 μM, while demonstrating significantly lower toxicity to normal NIH3T3 fibroblast cells (IC50 of 15.158 ± 0.987 μM), indicating a degree of selectivity for cancer cells. acs.org

Similarly, N-alkyl-nitroimidazole compounds have demonstrated considerable cytotoxicity. openmedicinalchemistryjournal.com These compounds were more active against breast cancer cells (MDA-MB-231) than lung cancer cells (A549). openmedicinalchemistryjournal.com For MDA-MB-231 cells, the LC50 value was as low as 16.7 µM. openmedicinalchemistryjournal.com Research on 1,4-naphthoquinone (B94277) derivatives also identified potent compounds, with one derivative exhibiting IC50 values of 5.3 µM and 6.8 µM against HeLa and DU145 cell lines, respectively. nih.gov

Table 3: Cytotoxicity (IC50/LC50) of Analogs Against Various Cancer Cell Lines

| Compound Class | Cell Line | Activity (µM) | Reference |

|---|---|---|---|

| Morpholine-benzimidazole-oxadiazole | HT-29 (Colon) | 3.103 | acs.org |

| N-Alkyl-nitroimidazole | MDA-MB-231 (Breast) | LC50: 16.7 | openmedicinalchemistryjournal.com |

| 1,4-Naphthoquinone derivative | HeLa (Cervical) | 5.3 | nih.gov |

| 1,4-Naphthoquinone derivative | DU145 (Prostate) | 6.8 | nih.gov |

| 1,3-Thiazole phthalimide (B116566) derivative | MCF-7 (Breast) | 0.2 | nih.gov |

The anticancer activity of these compounds is often linked to their ability to induce programmed cell death, or apoptosis. Studies on 1,4-benzothiazine analogs have shown they can induce apoptosis in mouse thymocytes. nih.gov The mechanism involves a cascade of biochemical events, including the activation of sphingomyelinase, generation of ceramide, loss of mitochondrial membrane potential, release of cytochrome c, and the activation of caspases-8, -9, and -3. nih.gov

Research on 4-thiazolidinone (B1220212) derivatives further supports the role of apoptosis. mdpi.com These compounds were found to induce apoptosis in MCF-7 breast cancer cells through both intrinsic and extrinsic pathways. This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com Furthermore, one of the tested compounds influenced the expression of key apoptotic proteins, including p53, cytochrome C, and Bax. mdpi.com The induction of apoptosis by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in human leukemia cells was associated with the upregulation of the pro-apoptotic Bax protein, downregulation of anti-apoptotic Bcl-2 and Bcl-xL proteins, and the activation of caspase-3. nih.gov

The therapeutic potential of these analogs has been further evaluated in animal models. In vivo studies using human tumor xenografts in mice provide crucial data on a compound's efficacy in a living system. For instance, treatment with mitozolomide, a complex heterocyclic compound, resulted in complete or partial remission in 6 out of 9 human tumor xenografts grown in nude mice. nih.gov The highest activity was observed in small-cell lung cancer models. nih.gov

Another study on lucitanib, a quinoline (B57606) derivative, demonstrated dose-dependent tumor growth inhibition in various xenograft models, including lung, endometrial, and gastric cancer models. researchgate.net While tumor regressions were not observed in lung xenograft models, they were seen in some mice with endometrial and gastric cancer xenografts at the highest tested doses. researchgate.net The development of prodrugs has also been explored as a strategy to enhance antitumor activity. In one study, a triglyceride-mimicking paclitaxel (B517696) prodrug showed significant in vivo antitumor activity against 4T1 xenograft tumors in mice. researchgate.net

Table 4: Summary of In Vivo Antitumor Activity in Xenograft Models

| Compound/Drug | Xenograft Model | Outcome | Reference |

|---|---|---|---|

| Mitozolomide | Various human tumors | Complete or partial remission in 6/9 models | nih.gov |

| Lucitanib | Lung, endometrial, gastric cancer | Dose-dependent tumor growth inhibition | researchgate.net |

| Paclitaxel Prodrug | 4T1 (Breast cancer) | Significant tumor inhibition | researchgate.net |

Antioxidant Properties

Chalcones and other derivatives synthesized from this compound have been investigated for their antioxidant capabilities. The antioxidant action of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions that catalyze the production of reactive oxygen species (ROS). wisdomlib.orgresearchgate.netmdpi.com The core chalcone (B49325) structure, an open-chain flavonoid, possesses inherent antioxidant potential. researchgate.net

The specific substituents on the aromatic rings significantly modulate this activity. Generally, electron-donating groups (EDGs) like methyl (-CH3) and hydroxyl (-OH) enhance antioxidant activity by increasing the stability of the resulting phenoxy radical after donating a hydrogen atom. nih.govresearchgate.net Conversely, electron-withdrawing groups (EWGs) such as the nitro group (-NO2) typically decrease the radical scavenging potential. nih.govresearchgate.net Computational studies have shown that an ortho-nitro group has a negative effect on the antioxidant activity of phenolic compounds. nih.govresearchgate.net Therefore, the antioxidant profile of derivatives from this compound is a result of the interplay between the activating para-methyl group and the deactivating ortho-nitro group.

Mechanisms of antioxidant action for related compounds include:

Free Radical Scavenging: Direct reaction with and neutralization of free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov

Metal Ion Chelation: Binding to transition metal ions such as iron and copper, which prevents them from participating in the Fenton reaction that generates highly reactive hydroxyl radicals. mdpi.com

Enzyme Modulation: Influencing the activity of endogenous antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov

Table 1: Antioxidant Activity of Selected Chalcone Derivatives

Illustrative data on the antioxidant potential of various chalcone analogs, highlighting different radical scavenging and metal chelating activities.

| Compound Type | Assay | Activity (IC50 µg/mL) | Reference |

|---|---|---|---|

| Sulfonamide-based chalcone (Derivative 5) | DPPH Radical Scavenging | Notable antiradical effect | nih.gov |

| Sulfonamide-based chalcone (Derivative 5) | ABTS Radical Scavenging | Notable antiradical effect | nih.gov |

| Raphanus sativus extract (rich in phenolics) | Ferrous Ion Chelating | 4.76 ± 0.68 | nih.gov |

| Raphanus sativus extract (rich in phenolics) | DPPH Radical Scavenging | 5.84 ± 0.14 | nih.gov |

| Raphanus sativus extract (rich in phenolics) | H2O2 Scavenging | 6.89 ± 0.16 | nih.gov |

Anti-inflammatory Effects

The anti-inflammatory properties of compounds derived from this compound, particularly nitrochalcones, have been a significant area of research. mdpi.comresearchgate.net Inflammation is a complex biological response involving various enzymes and signaling pathways, and these compounds have been shown to modulate several key targets. nih.govmdpi.com

Studies on nitro-substituted chalcones demonstrate that they can inhibit edema in animal models, a hallmark of acute inflammation. nih.govresearchgate.net The mechanism behind this effect involves the inhibition of inflammatory mediators and enzymes. For instance, various chalcone derivatives have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov Some chalcones act as dual inhibitors of COX-2 and 5-LOX. nih.gov